molecular formula C7H6ClNO2 B13965226 1-(Chloroacetyl)pyridin-4(1H)-one CAS No. 74669-35-5

1-(Chloroacetyl)pyridin-4(1H)-one

Cat. No.: B13965226
CAS No.: 74669-35-5
M. Wt: 171.58 g/mol
InChI Key: DIWHMAXQBLHBRN-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyridin-4(1H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)pyridin-4(1H)-one typically involves the reaction of pyridin-4(1H)-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridin-4(1H)-one derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(Chloroacetyl)pyridin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(Bromoacetyl)pyridin-4(1H)-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    1-(Fluoroacetyl)pyridin-4(1H)-one: Contains a fluoroacetyl group.

    1-(Iodoacetyl)pyridin-4(1H)-one: Contains an iodoacetyl group.

Uniqueness: 1-(Chloroacetyl)pyridin-4(1H)-one is unique due to the specific reactivity of the chloroacetyl group, which can undergo a variety of chemical transformations. This versatility makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

74669-35-5

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(2-chloroacetyl)pyridin-4-one

InChI

InChI=1S/C7H6ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h1-4H,5H2

InChI Key

DIWHMAXQBLHBRN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=CC1=O)C(=O)CCl

Origin of Product

United States

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